

Toxicological Profile of Sulcofuron: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcofuron, also known by its trade name Mitin FF, is an organochlorine insecticide primarily used for moth-proofing wool fabrics in the textile industry.[1][2] As a chemical agent with potential for human and environmental exposure, a thorough understanding of its toxicological profile is essential for risk assessment and the development of safe handling and use practices. This technical guide provides a comprehensive overview of the available toxicological data on **Sulcofuron**, including its acute, sub-chronic, developmental, and genotoxic effects. The information is compiled from various sources, including the U.S. Environmental Protection Agency's (EPA) Reregistration Eligibility Decision (RED) document, to provide a detailed resource for researchers and professionals.

Chemical and Physical Properties

Sulcofuron is a white, powdered solid. It has a low vapor pressure, suggesting that inhalation exposure to the pure chemical at room temperature is unlikely. Key physical and chemical properties are summarized in the table below.[1]



Property	Value
Physical State	Powder
Color	White
Melting Point	208°C (decomposes)
Density	1690 kg/m ³
Solubility in Water	2% at 100°C
Vapor Pressure	1.9 x 10 ⁻⁹ Pascal
Octanol/Water Partition Coefficient (log Kow)	78.51 ± 10.6
рН	7.46
Stability	Decomposes during melting

Data sourced from the EPA Reregistration Eligibility Decision (RED) for Mitin FF.[1]

Toxicological Data

The toxicological database for **Sulcofuron** indicates a low to moderate order of acute toxicity. The primary concerns from high-dose exposures appear to be related to neurotoxicity and localized skin effects.

Acute Toxicity

Acute toxicity studies are designed to assess the effects of a single, high-dose exposure to a substance. For **Sulcofuron**, these studies have been conducted via oral, dermal, and inhalation routes. The results place **Sulcofuron** in Toxicity Category III (low to moderate toxicity) for acute oral, dermal, and inhalation effects. It is classified as a moderate eye irritant (Toxicity Category II) and a slight dermal irritant (Toxicity Category IV). It is not considered a dermal sensitizer.[1][3]



Study	Species	Route	Results	Toxicity Category
Acute Oral LD50	Rat (male)	Oral	849 mg/kg	III
Rat (female)	Oral	476 mg/kg	III	
Acute Dermal	Rat	Dermal	>2000 mg/kg	III
Acute Inhalation	Rat	Inhalation	>4.82 mg/L	III
Primary Eye Irritation	Rabbit	Ocular	Moderate Irritant	II
Primary Dermal	Rabbit	Dermal	Slight Irritant	IV
Dermal Sensitization	Guinea Pig	Dermal	Not a sensitizer	N/A

Data sourced from the EPA Reregistration Eligibility Decision (RED) for Mitin FF.[1]

Signs of acute toxicity observed in these studies included sedation, ruffled fur, hunched posture, and uncoordinated movements, which are indicative of neurotoxic effects.[1]

Sub-chronic Toxicity

A 90-day dermal toxicity study was conducted in rats to assess the effects of repeated exposure. The No Observed Adverse Effect Level (NOAEL) for systemic toxicity was the highest dose tested, while the NOAEL for dermal toxicity was established at 100 mg/kg/day.



Study	Species	Duratio n	NOAEL (System ic)	LOAEL (System ic)	NOAEL (Dermal)	LOAEL (Dermal)	Effects at LOAEL (Dermal
90-Day Dermal Toxicity	Rat	90 days	>1000 mg/kg/da y	-	100 mg/kg/da y	1000 mg/kg/da y	Erythema , scaling, and necrosis of the skin

Data sourced from the EPA Reregistration Eligibility Decision (RED) for Mitin FF.[1]

Developmental and Reproductive Toxicity

A developmental toxicity study in rabbits indicated that **Sulcofuron** is not a developmental toxicant at the doses tested. Maternal toxicity was observed at higher doses, but no adverse effects on fetal development were seen even at the highest dose tested.

Study	Species	Maternal NOAEL	Maternal LOAEL	Develop mental NOAEL	Develop mental LOAEL	Maternal Effects at LOAEL
Developme ntal Toxicity	Rabbit	100 mg/kg/day	300 mg/kg/day	>1000 mg/kg/day	-	Decreased body weight gain and food consumptio n

Data sourced from the EPA Reregistration Eligibility Decision (RED) for Mitin FF.[3]

As **Sulcofuron** is a non-food use chemical and subchronic studies did not indicate toxicological endpoints of concern that would be relevant to chronic exposure, chronic toxicity and carcinogenicity studies were not required by the EPA.[1]



Genotoxicity

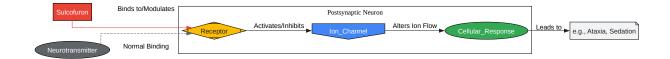
A battery of mutagenicity studies was conducted to assess the genotoxic potential of **Sulcofuron**. The results of these studies were negative, indicating that **Sulcofuron** did not cause mutagenic effects.[3]

Assay	Result
Mutagenicity Battery	Negative

Data sourced from the EPA Reregistration Eligibility Decision (RED) Fact Sheet for Mitin FF.[3]

Mechanism of Action

While the precise molecular mechanism of action of **Sulcofuron** has not been extensively detailed in the available literature, its classification as a neurotoxin and the observed clinical signs in acute toxicity studies (sedation, ataxia) suggest that it acts on the central nervous system.[4] Many insecticides exert their neurotoxic effects by interfering with ion channels or neurotransmitter receptors.



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Conceptual pathway for **Sulcofuron**'s neurotoxic effects.

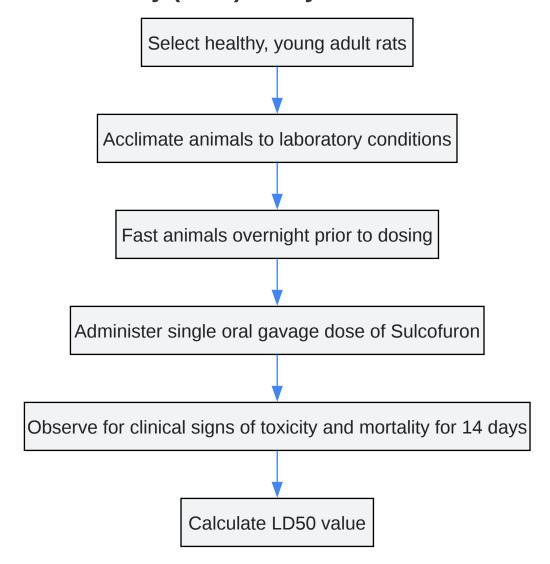
Experimental Protocols

Detailed experimental protocols for the toxicological studies on **Sulcofuron** are not publicly available. However, the studies were conducted to meet EPA data requirements, and therefore would have followed standardized guidelines, such as those from the Office of Prevention,



Pesticides and Toxic Substances (OPPTS) or the Organization for Economic Co-operation and Development (OECD). Below are generalized workflows for key toxicological studies.

Acute Oral Toxicity (LD50) Study Workflow

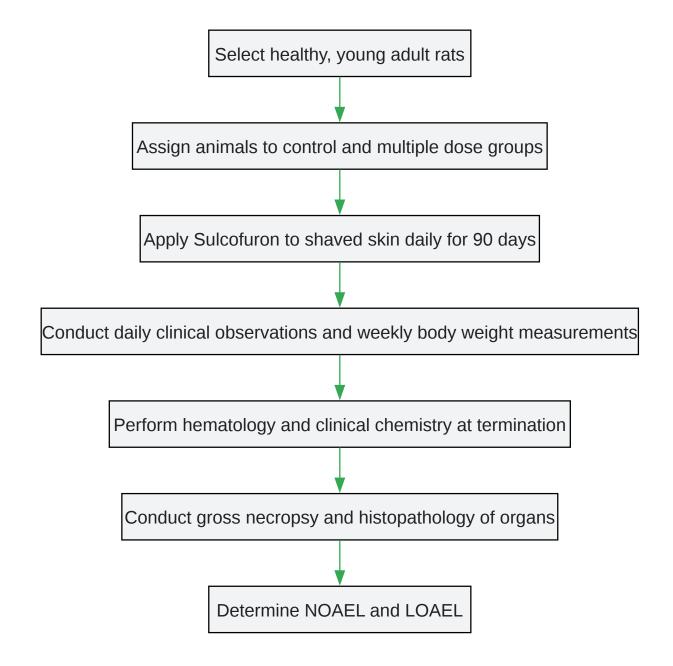


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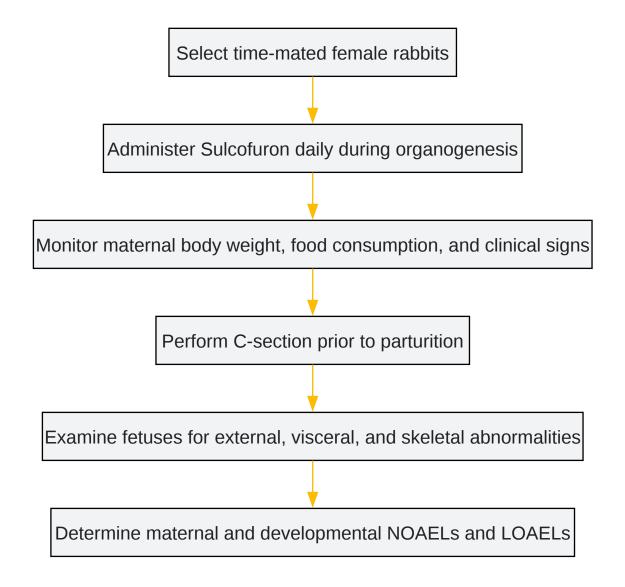
Generalized workflow for an acute oral toxicity study.

90-Day Dermal Toxicity Study Workflow









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